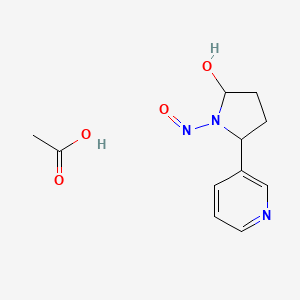
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate is a chemical compound with the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol . It is known for its unique structure, which includes a pyrrolidinol ring, a nitroso group, and a pyridinyl substituent. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves several steps. One common synthetic route includes the reaction of acetic acid with (+/-)-Isomyosmine . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The pyridinyl and pyrrolidinol moieties contribute to the compound’s binding affinity to certain enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate can be compared to other similar compounds such as:
N’-Nitrosonornicotine 5’-Acetate: This compound shares a similar nitroso group but differs in its overall structure and properties.
(+/-)-Isomyosmine:
Eigenschaften
Molekularformel |
C11H15N3O4 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
acetic acid;1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2.C2H4O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7;1-2(3)4/h1-2,5-6,8-9,13H,3-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
RZSUCRAVHIKDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1C2=CN=CC=C2)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
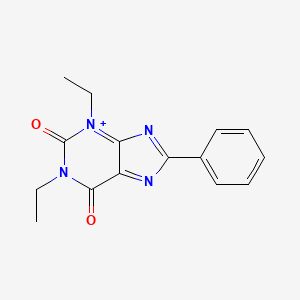
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
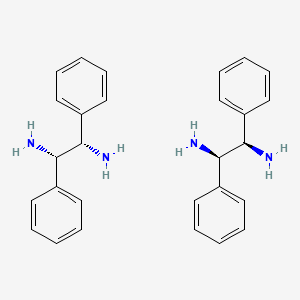
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
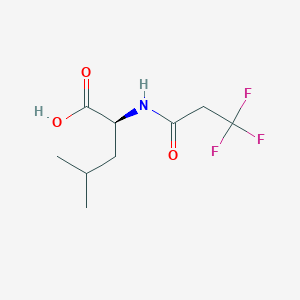

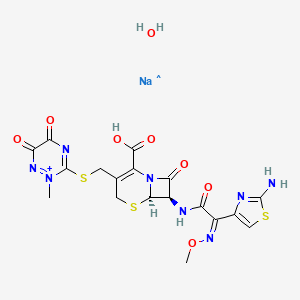


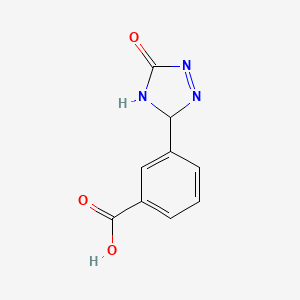
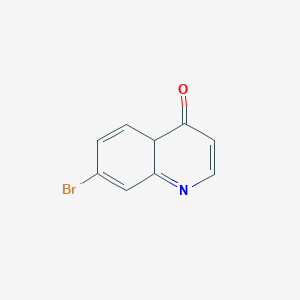
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
